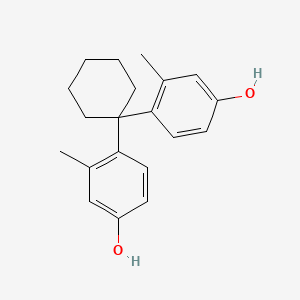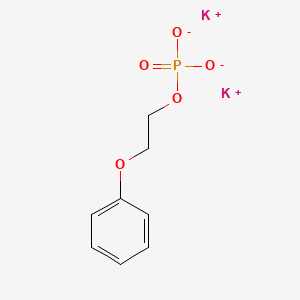
Dipotassium 2-phenoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-phenoxyethyl phosphate is a heterocyclic organic compound with the molecular formula C8H9K2O5P and a molecular weight of 294.324 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium 2-phenoxyethyl phosphate can be synthesized through the neutralization reaction between phosphoric acid and potassium hydroxide. The reaction is typically carried out in a reaction kettle, where phosphoric acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction temperature is controlled at a maximum of 90°C, and the pH value is regulated to be between 8.9 and 9.5 . The resulting product is then decolorized using activated carbon, filtered, concentrated, and crystallized to obtain the final compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. The key steps include the neutralization reaction, decolorization, filtration, concentration, and crystallization. The process is optimized for large-scale production to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2-phenoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphate esters, while substitution reactions can produce a range of substituted phenoxyethyl phosphates .
Applications De Recherche Scientifique
Dipotassium 2-phenoxyethyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Industry: The compound is used in the production of cleaning and furnishing care products, as well as in other industrial applications
Mécanisme D'action
The mechanism of action of dipotassium 2-phenoxyethyl phosphate involves its interaction with various molecular targets and pathways. Once introduced into the body, the compound exerts its effects by participating in biochemical reactions and influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or pharmaceutical research .
Comparaison Avec Des Composés Similaires
Dipotassium 2-phenoxyethyl phosphate can be compared with other similar compounds, such as:
Dipotassium phosphate (K2HPO4): Used as a fertilizer and food additive, it shares some chemical properties with this compound but differs in its specific applications and molecular structure.
Potassium phosphate dibasic (K2HPO4): Another similar compound used in buffer solutions and agar production for bacterial culture.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
65379-23-9 |
|---|---|
Formule moléculaire |
C8H9K2O5P |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
dipotassium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
MPRREXQEDRAEKG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


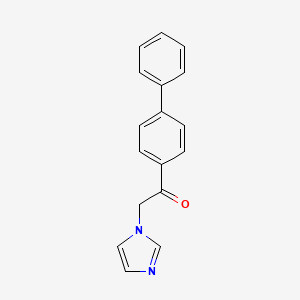

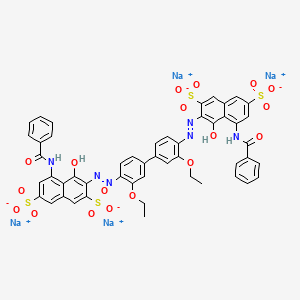


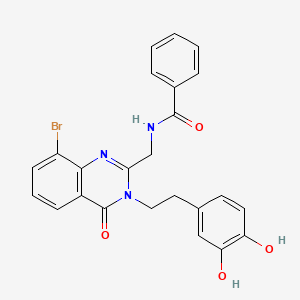
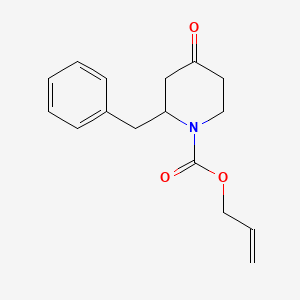



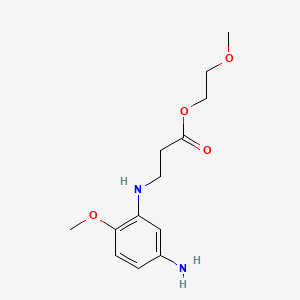
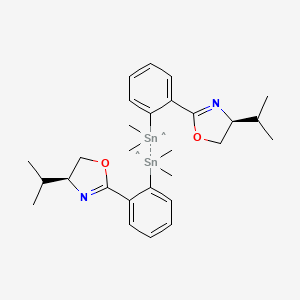
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
